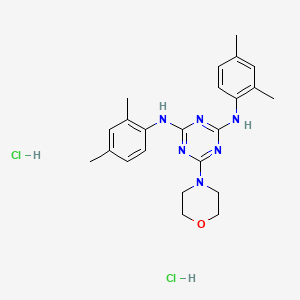

N2,N4-bis(2,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride

Description

BenchChem offers high-quality N2,N4-bis(2,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2,N4-bis(2,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-N,4-N-bis(2,4-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O.2ClH/c1-15-5-7-19(17(3)13-15)24-21-26-22(25-20-8-6-16(2)14-18(20)4)28-23(27-21)29-9-11-30-12-10-29;;/h5-8,13-14H,9-12H2,1-4H3,(H2,24,25,26,27,28);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDIVRUYAMRJPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=C(C=C(C=C4)C)C)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30Cl2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2,N4-bis(2,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is a triazine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazine ring substituted at the 2 and 4 positions with 2,4-dimethylphenyl groups and a morpholino group at the 6 position. Its molecular formula is with a molecular weight of approximately 477.4 g/mol. The unique structure contributes to its solubility and reactivity, which are critical for its biological activity.

The biological activity of N2,N4-bis(2,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride primarily involves its interaction with various biological targets. Research indicates that triazine derivatives can inhibit specific enzymes and receptors associated with cancer and other diseases:

- Enzyme Inhibition : The compound has been shown to inhibit several cancer-related enzymes such as DNA topoisomerase IIα and carbonic anhydrases, which are crucial in cancer cell proliferation and survival .

- Receptor Binding : It exhibits affinity for CNS-related receptors including histamine H4 and serotonin receptors, suggesting potential applications in treating neurological disorders .

Biological Activity Data

Recent studies have highlighted the compound's significant biological activities:

| Biological Activity | Target | Effect |

|---|---|---|

| Enzyme Inhibition | DNA topoisomerase IIα | Inhibits cell proliferation |

| Enzyme Inhibition | Carbonic anhydrases | Reduces tumor growth |

| Receptor Binding | Histamine H4 | Modulates inflammatory responses |

| Receptor Binding | Serotonin 5-HT6 | Potential antidepressant effects |

Case Studies

- Antitumor Activity : A study demonstrated that derivatives of bis(morpholino-1,3,5-triazine) showed promising antitumor efficacy in both subcutaneous and orthotopic xenograft models when administered intravenously. This suggests that N2,N4-bis(2,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride may have similar therapeutic potential .

- CNS Disorders : Another investigation into the binding properties of triazine derivatives indicated their ability to interact with CNS receptors linked to mood regulation and cognitive functions. This opens avenues for further research into their use in treating conditions like depression and anxiety .

Synthesis

The synthesis of N2,N4-bis(2,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride typically involves multi-step organic reactions that can include:

- Formation of the triazine core.

- Substitution reactions to introduce the dimethylphenyl and morpholino groups.

These synthetic routes are essential for producing compounds with desired biological activities.

Preparation Methods

First Substitution: Introduction of 2,4-Dimethylphenyl Groups

Cyanuric chloride is reacted with two equivalents of 2,4-dimethylaniline in a polar aprotic solvent such as acetone or tetrahydrofuran (THF). The reaction is conducted under inert atmosphere (N2 or Ar) to prevent hydrolysis. A base, typically triethylamine or sodium hydroxide, is added to neutralize HCl generated during the substitution.

Key Conditions

- Temperature : 0–5°C for the first substitution (position 4)

- Stoichiometry : 1:1 molar ratio of cyanuric chloride to 2,4-dimethylaniline

- Reaction Time : 2–4 hours

After completing the first substitution, the temperature is raised to 40–50°C to facilitate the second substitution at position 2. The intermediate, 2,4-bis(2,4-dimethylphenylamino)-6-chloro-1,3,5-triazine, is isolated via filtration or solvent evaporation.

Second Substitution: Morpholino Group Addition

The third chlorine atom at position 6 is replaced by morpholine under reflux conditions. This step requires higher temperatures (80–100°C) and prolonged reaction times (8–12 hours) due to the reduced reactivity of the remaining chloride.

Key Conditions

- Solvent : Toluene or dichloromethane

- Morpholine Stoichiometry : 1.2–1.5 equivalents relative to the intermediate

- Catalyst : None required, though catalytic iodine may accelerate the reaction

The product, N2,N4-bis(2,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, is purified via recrystallization from ethanol or acetonitrile.

Dihydrochloride Salt Formation

The free base is converted to its dihydrochloride salt by treating with hydrogen chloride gas in anhydrous ethanol or ether. The salt precipitates as a crystalline solid and is isolated by filtration.

Optimization Notes

- HCl Concentration : 4–6 M in ethanol

- Yield : 85–92% after recrystallization

Microwave-Assisted One-Pot Synthesis

Microwave irradiation has emerged as a efficient alternative to traditional heating, reducing reaction times from hours to minutes. A one-pot, two-step protocol adapted from recent literature involves:

- Dihydrotriazine Formation : A mixture of 2,4-dimethylbenzaldehyde, 2,4-dimethylaniline, and N-cyanoguanidine is irradiated under acidic conditions (e.g., acetic acid) at 120°C for 15–20 minutes.

- Aromatization : The crude dihydrotriazine intermediate is treated with a base (e.g., K2CO3) and subjected to further microwave irradiation at 150°C for 10 minutes to achieve dehydrogenative aromatization.

Advantages

- Reaction Time : 30–40 minutes total

- Yield : 78–85%

- Purity : >95% by HPLC

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability. Batch processing in chlorinated solvents (e.g., chlorobenzene) with Lewis acid catalysts (e.g., AlCl3) is commonly employed for large-scale aryl substitutions. Continuous flow reactors are increasingly adopted for their enhanced heat and mass transfer capabilities.

Key Industrial Parameters

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Temperature Range | 0–100°C | 50–120°C |

| Throughput | 100–500 kg/day | 200–800 kg/day |

| Yield | 80–88% | 85–90% |

| Purity | 92–95% | 94–97% |

Comparative Analysis of Synthesis Routes

| Method | Conventional Stepwise | Microwave-Assisted | Industrial Batch |

|---|---|---|---|

| Reaction Time | 12–18 hours | 30–40 minutes | 6–8 hours |

| Yield | 85–92% | 78–85% | 80–88% |

| Energy Consumption | High | Low | Moderate |

| Scalability | Moderate | Limited | High |

| Purification Complexity | High | Moderate | Low |

The microwave-assisted method offers rapid synthesis but faces challenges in scaling due to equipment limitations. Industrial batch processes balance yield and throughput but require stringent temperature control.

Q & A

Q. What are the standard synthetic routes for N2,N4-bis(2,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride, and how are reaction conditions optimized?

The synthesis typically involves sequential nucleophilic substitutions on a cyanuric chloride core. Key steps include:

- Triazine core formation : Cyanuric chloride reacts with 2,4-dimethylphenylamine under controlled temperatures (0–5°C) in anhydrous solvents like THF .

- Morpholino substitution : The remaining chlorine atom on the triazine ring is replaced with morpholine at 60–80°C, requiring a polar aprotic solvent (e.g., DMF) and a base (e.g., triethylamine) to neutralize HCl .

- Dihydrochloride salt formation : The free base is treated with HCl gas in ethanol to precipitate the dihydrochloride salt. Optimization focuses on stoichiometric ratios (e.g., 2:1 for dimethylphenylamine:cyanuric chloride) and reaction time to minimize byproducts.

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological characterization includes:

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity (>95% by integration).

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 477.4) .

- Elemental analysis : Matches calculated C, H, N percentages (±0.3%).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the primary biological targets of this compound in preclinical studies?

The compound inhibits the PI3K/mTOR pathway by binding to the ATP pocket of mTOR kinase, disrupting cell proliferation. In vitro studies show IC₅₀ values of 15–20 µM in cancer cell lines (e.g., MDA-MB-231, HeLa) . Structural analogs with morpholino groups exhibit enhanced solubility and target affinity compared to non-morpholino derivatives .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data across cell lines?

Contradictions in IC₅₀ values (e.g., 12–32 µM) may arise from:

- Cell line variability : Differences in mTOR expression levels or genetic backgrounds (e.g., PTEN mutation status).

- Assay conditions : Varying serum concentrations or incubation times affecting compound stability. Methodological approach :

- Validate target engagement via Western blotting for phosphorylated S6K1 (a downstream mTOR substrate).

- Use isogenic cell lines (e.g., PTEN⁺/⁻ pairs) to isolate genetic variables .

Q. What strategies improve yield in the final substitution step during synthesis?

Low yields (<60%) in morpholino substitution often result from:

- Steric hindrance : Bulky 2,4-dimethylphenyl groups slow nucleophilic attack.

- Incomplete HCl removal : Residual HCl quenches the base catalyst. Solutions :

- Use microwave-assisted synthesis (100°C, 30 min) to accelerate reaction kinetics .

- Employ scavengers like molecular sieves to absorb HCl .

Q. How can the compound’s pharmacokinetic profile be enhanced for in vivo studies?

Poor oral bioavailability (<20%) due to low solubility can be mitigated by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.